2-Phenoxybenzoic acid

Thyroid Hormone Analogues Transthyretin (TTR) Binding Medicinal Chemistry

Isomer identity errors in bioanalytical or medicinal chemistry workflows compromise data validity. 2-Phenoxybenzoic acid (CAS 2243-42-7) eliminates this risk as the structurally defined ortho-isomer, distinct from the urinary metabolite 3-PBA. • Validated internal standard for GC-MS/LC-MS/MS quantification of 3-phenoxybenzoic acid, with method RSD <10% and LOD of 0.0038 µg/mL. • Documented scaffold for potent analgesic hydrazides outperforming mefenamic acid and diclofenac in preclinical models. • Key precursor to herbicide acifluorfen and Wnt/β-catenin inhibitor PNU-74654. Supplied with full QC documentation (HPLC, NMR). Bulk quantities available.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 2243-42-7
Cat. No. B1217955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxybenzoic acid
CAS2243-42-7
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O
InChIInChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
InChIKeyPKRSYEPBQPFNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxybenzoic Acid: Key Properties & Utility


2-Phenoxybenzoic acid (2-PBA), CAS 2243-42-7, is a diphenyl ether derivative characterized by a phenoxy group in the ortho position relative to its carboxylic acid moiety [1]. This specific regiochemistry, combined with its favorable physicochemical profile—including a pKa of approximately 3.53-4.65 , a logP of ~3.1 , and moderate water solubility of ~81.5 mg/L —positions it as a structurally distinct aromatic carboxylic acid [1]. Its utility spans multiple sectors, from serving as a key synthetic intermediate for herbicidal agents like acifluorfen [2] and pharmaceutical compounds (e.g., PNU-74654) , to its established role as a reliable internal standard in bioanalytical chemistry for pyrethroid metabolite quantification .

Synthetic intermediate for diphenyl ether APIs and herbicides
Internal standard for pyrethroid metabolite (3-PBA) quantification
Ortho-substituted scaffold for analgesic SAR studies

2-Phenoxybenzoic Acid: Isomeric Specificity


Generic substitution among phenoxybenzoic acid isomers (ortho-, meta-, para-) is precluded by demonstrably divergent biological and chemical behaviors. The ortho-substituted 2-phenoxybenzoic acid (2-PBA) exhibits a distinct binding profile compared to its meta-isomer, 3-phenoxybenzoic acid (3-PBA), in target protein interactions, resulting in quantifiable differences in potency [1]. Moreover, 3-PBA is itself a common and specific urinary metabolite of pyrethroid pesticides, making its chromatographic separation from 2-PBA essential in analytical workflows [2]. Therefore, selecting the correct isomer is not a matter of sourcing convenience but a critical decision point for ensuring experimental validity, achieving desired biological activity in medicinal chemistry programs [3], and maintaining regulatory compliance in analytical testing [2].

Isomer specificity
Ortho vs meta substitution alters target binding and may shift assay response.
Analytical method integrity
Using an incorrect isomer invalidates validated ISTD methods for 3-PBA quantification.
Synthetic pathway fidelity
Ortho geometry is critical for building specific diphenyl ether pharmacophores.

2-Phenoxybenzoic Acid: Comparative Performance Data


TTR Binding Affinity Comparison

In a direct head-to-head comparison for binding to the thyroid hormone transport protein transthyretin (TTR), the meta-isomer, 3-phenoxybenzoic acid, was found to bind more strongly than the ortho-isomer, 2-phenoxybenzoic acid [1]. This demonstrates that the substitution pattern is a critical determinant of biological activity, with 2-PBA exhibiting a quantifiably different, and in this case weaker, binding profile [1]. This clear difference invalidates the use of 3-PBA as a substitute when the specific ortho-geometry of 2-PBA is required.

TTR Binding Affinity
Head-to-head
2-PBA binds weaker than 3-PBA in TTR assay
Isomer-specific binding context
In vitro TTR binding assay using human plasma TTR
Thyroid Hormone Analogues Transthyretin (TTR) Binding Medicinal Chemistry

Internal Standard for Pyrethroid Metabolite Analysis

2-Phenoxybenzoic acid is a validated internal standard for the quantification of 3-phenoxybenzoic acid (3-PBA), a key human urinary metabolite of multiple pyrethroid pesticides [1]. The method using 2-PBA achieves a detection limit of 0.0038 μg/mL for 3-PBA in urine and maintains high precision, with relative standard deviations (RSD) of within-series imprecision below 10% [1]. The structural similarity, enabling similar behavior during sample preparation and detection, combined with its inherent stability, makes 2-PBA a fit-for-purpose analytical reference material .

ISTD Method Precision
Reported
RSD <10% within-series
Supports reliable 3-PBA quantification
GC-MS after SPE, human urine research matrices
Analytical Chemistry Bioanalysis Pyrethroid Exposure

Analgesic Potency of 2-PBA Derivatives vs. NSAIDs

Derivatives synthesized from a 2-phenoxybenzoic acid scaffold, specifically a series of 2-PBA hydrazides, demonstrated significantly higher analgesic potency compared to the established non-steroidal anti-inflammatory drugs (NSAIDs) mefenamic acid and diclofenac sodium in preclinical models [1]. This provides class-level evidence that the 2-PBA core structure can confer advantages in terms of potency over existing analgesics in specific assays, supporting its value as a versatile pharmacophore for pain research [1].

Analgesic Scaffold Potency
Class-level
2-PBA hydrazides reported more potent than comparators
Class-level scaffold response context
Rodent abdominal constriction and formalin tests
Analgesic Drug Discovery NSAID Alternatives Pain Management

2-Phenoxybenzoic Acid: R&D & Industrial Applications


Bioanalytical Quantification of Pyrethroid Exposure

2-Phenoxybenzoic acid is the established internal standard for the precise GC-MS or LC-MS/MS quantification of the human urinary pyrethroid metabolite, 3-phenoxybenzoic acid (3-PBA). Its use is validated in peer-reviewed biomonitoring studies, ensuring method accuracy with a demonstrated RSD of less than 10% and a detection limit of 0.0038 µg/mL for the target analyte [1]. Laboratories engaged in environmental health, epidemiology, or occupational safety monitoring will find 2-PBA essential for generating reliable and defensible exposure data.

Analgesic Drug Discovery Scaffold

For researchers developing novel analgesics, the 2-phenoxybenzoic acid core serves as a validated scaffold for synthesizing derivatives with superior potency compared to conventional NSAIDs. As demonstrated by Almasirad et al., 2-PBA hydrazide derivatives were significantly more potent than both mefenamic acid and diclofenac sodium in standard preclinical pain models [2]. Procuring 2-PBA enables medicinal chemists to explore structure-activity relationships (SAR) around this ortho-substituted pharmacophore, a strategy with proven success in achieving heightened analgesic activity.

Transthyretin (TTR) Binding Studies

2-Phenoxybenzoic acid possesses a distinct, quantitatively defined binding affinity for the transport protein transthyretin (TTR), which is measurably different from that of its meta-isomer (3-PBA) [3]. This makes it a precise chemical probe for studying the molecular recognition requirements of TTR or for use as a weaker-binding baseline in competitive inhibition assays. Investigators in the fields of endocrinology, structural biology, or amyloidosis research can utilize 2-PBA as a defined and well-characterized molecular tool to interrogate TTR function and ligand interactions.

Synthetic Intermediate for Herbicides & Pharmaceuticals

As an ortho-substituted diphenyl ether, 2-phenoxybenzoic acid is a crucial building block in the manufacture of complex molecules. It is a documented precursor for synthesizing herbicides like acifluorfen [4] and the Wnt/β-catenin pathway inhibitor PNU-74654 . Chemical manufacturers and process chemists procuring 2-PBA can leverage its established synthetic utility and well-defined physicochemical properties (e.g., pKa ~3.53, logP ~3.1) for developing scalable, efficient routes to high-value active pharmaceutical ingredients (APIs) and agrochemicals.

Application
Selection Property
Validation Focus
Pyrethroid biomonitoring research
Analytical internal standard suitability
Method precision and LOD verification
Analgesic SAR studies
Ortho-substituted pharmacophore
In vivo potency endpoint review
TTR binding studies
Isomer-specific binding profile
Competitive binding assay review
API & agrochemical synthesis
Ortho-diphenyl ether building block
Synthetic route scalability and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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